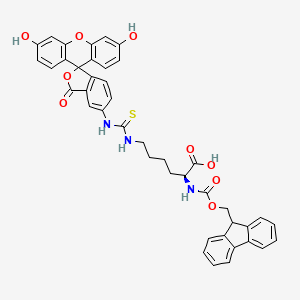

Fmoc-Lys(5-FITC)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C42H35N3O9S |

|---|---|

Molecular Weight |

757.8 g/mol |

IUPAC Name |

(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C42H35N3O9S/c46-24-13-16-33-36(20-24)53-37-21-25(47)14-17-34(37)42(33)32-15-12-23(19-30(32)39(50)54-42)44-40(55)43-18-6-5-11-35(38(48)49)45-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,46-47H,5-6,11,18,22H2,(H,45,51)(H,48,49)(H2,43,44,55)/t35-/m0/s1 |

InChI Key |

YZVPTSXSCYXIGT-DHUJRADRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biochemical Utility of Fmoc-Lys(5-FITC)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(5-FITC)-OH is a specialized amino acid derivative that serves as a fundamental tool in biochemistry and drug development. It integrates the principles of solid-phase peptide synthesis (SPPS) with fluorescence labeling, enabling the precise incorporation of a fluorescent tag at a specific site within a peptide sequence. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biochemical processes.

This derivative consists of the amino acid lysine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is labeled with fluorescein-5-isothiocyanate (5-FITC). The Fmoc group is a base-labile protecting group, making it ideal for SPPS. FITC is a widely used green fluorescent dye, valued for its high quantum yield and compatibility with common fluorescence microscopy and flow cytometry equipment.[1]

Core Applications in Biochemistry

The primary utility of this compound lies in its function as a building block for creating fluorescently labeled peptides.[2][3] These labeled peptides are instrumental in a variety of biochemical and cellular assays.

Fluorescence Resonance Energy Transfer (FRET) Assays

FRET is a powerful technique for studying molecular interactions, such as enzyme activity and protein binding. In a typical FRET-based protease assay, a peptide substrate is synthesized with a fluorescent donor (like FITC) and a quencher molecule. When the peptide is intact, the quencher is in close proximity to the fluorophore, and the fluorescence is suppressed. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.[4] this compound is a common choice for incorporating the donor fluorophore into such FRET substrates.

Cellular Uptake and Intracellular Trafficking Studies

Fluorescently labeled peptides are invaluable for visualizing and quantifying the uptake of peptides into living cells. This is particularly relevant in the development of cell-penetrating peptides (CPPs) as drug delivery vectors. By incorporating this compound into a CPP sequence, researchers can track its internalization, determine its intracellular localization, and quantify the efficiency of delivery using techniques like fluorescence microscopy and flow cytometry.

Protein and Polypeptide Labeling

This compound serves as a marker for polypeptides and proteins. By incorporating this fluorescent amino acid, researchers can create tagged proteins for use in a variety of applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and biochemical assays.

Quantitative Data

The photophysical properties of the FITC fluorophore are critical for its application. The following table summarizes key quantitative data for FITC.

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (λex) | 494-495 nm | |

| Maximum Emission Wavelength (λem) | 520-525 nm | |

| Molar Extinction Coefficient (ε) | 73,000 - 75,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φf) | 0.92 | |

| Fluorescence Decay Time (τfl) | 5.0 ns |

Experimental Protocols

Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support resin.

Materials:

-

Peptide synthesis resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed.

-

This compound

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

20% Piperidine in DMF for Fmoc deprotection

-

DCM (Dichloromethane) for washing

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. If starting a new synthesis, the first amino acid must be loaded onto the resin. For an ongoing synthesis, ensure the Fmoc group of the previously coupled amino acid has been removed by treating with 20% piperidine in DMF.

-

Activation of this compound: In a separate vial, dissolve this compound (1.5-2 equivalents relative to the resin loading capacity) in DMF. Add HBTU (1.5-2 eq.) and DIEA (3-4 eq.). Allow the mixture to pre-activate for 1-2 minutes. The solution should turn a yellowish color.

-

Coupling: Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. The reaction should be protected from light due to the photosensitivity of FITC.

-

Washing: After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Fmoc Deprotection: To continue the peptide synthesis, remove the Fmoc group from the newly added Lys(FITC) residue by treating the resin with 20% piperidine in DMF for 10-20 minutes.

-

Washing: Wash the resin again with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the coupling of the next amino acid in the sequence.

-

Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

FRET-Based Protease Assay

This protocol describes a general procedure for measuring protease activity using a custom-synthesized FRET peptide substrate containing a FITC-labeled lysine and a suitable quencher.

Materials:

-

FRET peptide substrate (e.g., with FITC on one side of the cleavage site and a DABCYL quencher on the other).

-

Protease of interest.

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at the optimal pH for the protease).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation: Prepare a stock solution of the FRET peptide substrate in DMSO. Dilute the substrate to the desired final concentration in the assay buffer. Prepare a stock solution of the protease in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the diluted FRET peptide substrate to each well.

-

Initiate Reaction: Add the protease solution to the wells to initiate the cleavage reaction. Include control wells with substrate and buffer only (no enzyme) to measure background fluorescence.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the excitation and emission wavelengths of FITC (e.g., Ex: 490 nm, Em: 520 nm).

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).

-

Data Analysis: Subtract the background fluorescence from the enzyme-containing wells. The rate of increase in fluorescence is proportional to the protease activity.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Principle of a FRET-based protease assay.

Caption: Workflow for studying cellular uptake of a fluorescently labeled peptide.

References

Illuminating the Path of Discovery: A Technical Guide to Fmoc-Lys(5-FITC)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of Nα-Fmoc-Nε-(5-fluoresceinyl) L-lysine (Fmoc-Lys(5-FITC)-OH), a critical reagent for the fluorescent labeling of peptides and proteins. This document details the spectral properties, outlines experimental protocols for its use in solid-phase peptide synthesis (SPPS), and presents a logical workflow for its incorporation into target molecules.

Core Spectral and Physicochemical Properties

This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is labeled with 5-fluorescein isothiocyanate (FITC). The fluorescence characteristics of this compound are dictated by the FITC moiety, a widely used green fluorescent dye.

Quantitative Data Summary

The key spectral and physical properties of the FITC fluorophore, and by extension this compound, are summarized in the table below. These values are essential for designing fluorescence-based assays, including fluorescence resonance energy transfer (FRET) studies, and for configuring instrumentation for optimal signal detection.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~491 - 495 nm | [1][2][3][4] |

| Emission Maximum (λem) | ~516 - 525 nm | [1] |

| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.5 | |

| Molecular Weight | 757.81 g/mol |

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a fluorescent label at a specific site within a peptide sequence.

Materials:

-

This compound

-

Rink Amide MBHA resin or other suitable solid support

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Base (e.g., DIEA)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Washing solvents (DMF, dichloromethane (DCM))

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

General Protocol for Manual SPPS:

-

Resin Preparation: Swell the resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 15-20 minutes. Subsequently, wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (or this compound) in DMF.

-

Add coupling reagents (e.g., HBTU, HOBt) and a base (DIEA).

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature with agitation. To ensure complete coupling, a monitoring test like the Kaiser test can be performed.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and then purify the fluorescently labeled peptide using reverse-phase HPLC.

-

Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Experimental Workflow and Logical Relationships

The process of incorporating this compound into a peptide via SPPS follows a well-defined, cyclical workflow. The following diagrams illustrate this process.

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

This diagram illustrates the cyclical nature of solid-phase peptide synthesis, starting from the resin-bound amino acid and proceeding through deprotection, washing, and coupling steps. Once the desired peptide sequence is assembled, the process moves to the post-synthesis phase, which includes final deprotection, cleavage from the solid support, purification, and analysis to yield the final fluorescently labeled peptide.

References

A Technical Guide to Fmoc-Lys(5-FITC)-OH: A Fluorescent Building Block for Peptide Synthesis and FRET Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Fmoc-Nε-(5-fluoresceinylthiocarbamoyl)-L-lysine, commonly known as Fmoc-Lys(5-FITC)-OH. This key reagent is a cornerstone in the synthesis of fluorescently labeled peptides, which are indispensable tools in contemporary biochemical and cellular research, particularly for the development of sensitive FRET-based protease assays.

Core Compound Properties

This compound is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the lysine side chain is labeled with fluorescein isothiocyanate (FITC). The Fmoc group provides a temporary shield, allowing for the sequential addition of amino acids during solid-phase peptide synthesis (SPPS). The FITC moiety imparts fluorescence to the molecule, enabling the resulting peptide to be used as a reporter in various biological assays.[1][2]

| Property | Value | Reference |

| Molecular Formula | C42H35N3O9S | [3][4] |

| Molecular Weight | 757.81 g/mol | [4] |

| Appearance | Orange to red solid | |

| CAS Number | 1095493-05-2 |

Applications in Research

The primary application of this compound is as a building block for the site-specific incorporation of a fluorescent label into a peptide sequence during SPPS. This allows for the precise placement of the FITC fluorophore within the peptide chain.

FITC is a widely used fluorescent probe for labeling amines and serves as an excellent donor fluorophore in Förster Resonance Energy Transfer (FRET) pairs. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a typical FRET-based protease assay, a peptide substrate is synthesized with a fluorophore (like FITC) and a quencher molecule. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This principle is widely used for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics.

Experimental Protocols

The following protocols are adapted from established methods for solid-phase peptide synthesis and the development of FRET-based assays. While the specific example uses a related compound, Fmoc-Lys(5-Fam)-OH, the principles and steps are directly applicable to the incorporation of this compound.

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain using standard Fmoc chemistry.

Materials:

-

Peptide synthesis resin (e.g., Rink Amide resin) with the initial amino acid(s) already coupled.

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF. Allow the activation to proceed for 15-20 minutes at room temperature.

-

Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for at least 4 hours at room temperature. Due to the bulky nature of the FITC group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.

-

Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence as required.

Protocol 2: FRET-Based Protease Assay Using a FITC-Labeled Peptide Substrate

This protocol describes a general procedure for measuring protease activity using a custom-synthesized FRET peptide containing a FITC-labeled lysine residue and a suitable quencher.

Materials:

-

Purified FRET peptide substrate (e.g., containing the sequence FITC-Lys...Quencher).

-

Purified protease of interest.

-

Assay buffer (enzyme-specific).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation: Prepare a stock solution of the FRET peptide substrate in an appropriate solvent (e.g., DMSO) and dilute it to the desired working concentration in the assay buffer. Prepare serial dilutions of the protease in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the FRET peptide substrate solution to each well.

-

Initiation of Reaction: Add the protease solutions of varying concentrations to the wells to initiate the enzymatic reaction. Include a negative control with no enzyme.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in the plate reader at the appropriate excitation and emission wavelengths for FITC (typically ~490 nm excitation and ~520 nm emission). Take readings at regular time intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time for each protease concentration. The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve. These rates can then be used to determine kinetic parameters such as Kₘ and kcat.

Visualizations

The following diagrams illustrate the logical flow of the experimental processes described.

Caption: Workflow for incorporating this compound in SPPS.

Caption: Logical flow of a FRET-based protease assay.

References

An In-depth Technical Guide to the Principles of Fluorescent Amino Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, methodologies, and applications of fluorescent amino acid labeling, a cornerstone technique in modern biological research and drug discovery. Fluorescent labeling enables the visualization and quantification of proteins and other biomolecules, offering profound insights into cellular processes, protein dynamics, and molecular interactions.[][2]

Core Principles of Fluorescent Amino Acid Labeling

Fluorescent labeling involves the covalent attachment of a fluorophore, a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength, to a target amino acid within a peptide or protein.[] This allows researchers to track, identify, and quantify the labeled molecule with high sensitivity and specificity.[2][3] The ideal fluorescent label is small, bright, and stable, and does not perturb the biological system being studied.

The selection of a labeling strategy is dictated by the available reactive groups on the amino acid side chains or termini and the desired specificity of labeling. The most common targets for covalent modification are the primary amines, thiols, and carboxyl groups of amino acid residues.

Amine-Reactive Labeling

Primary amines are abundant in proteins, found at the N-terminus and on the side chain of lysine residues. This makes them a common target for fluorescent labeling.

-

N-hydroxysuccinimide (NHS) Esters: NHS esters are widely used amine-reactive reagents that form stable amide bonds with primary amines under mild alkaline conditions (pH 7.5-8.5). The reaction is straightforward and efficient.

-

Isothiocyanates: Isothiocyanates, such as fluorescein isothiocyanate (FITC), react with primary amines to form stable thiourea linkages. This chemistry is also performed under alkaline conditions.

Thiol-Reactive Labeling

The thiol group of cysteine residues provides a highly specific target for labeling due to its relatively low abundance in most proteins. This allows for precise, site-specific labeling.

-

Maleimides: Maleimides react specifically with thiol groups to form stable thioether bonds. The reaction is most efficient at a pH between 6.5 and 7.5.

-

Iodoacetamides: Iodoacetamides also react with thiol groups to form stable thioether linkages.

Click Chemistry

Click chemistry refers to a class of reactions that are highly specific, efficient, and biocompatible. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example used for fluorescent labeling. This method involves the introduction of an azide or alkyne group into the target molecule, which then reacts with a correspondingly modified fluorophore. This approach offers exceptional control over labeling specificity.

Enzymatic Labeling

Enzymatic methods offer high specificity by utilizing enzymes to attach fluorescent labels to proteins. For instance, self-labeling enzyme tags like SNAP-tag and CLIP-tag can be genetically fused to a protein of interest and then specifically and covalently labeled with a fluorescent substrate.

Quantitative Data of Common Fluorophores for Amino Acid Labeling

The choice of fluorophore is critical and depends on the specific application, the available excitation sources, and the desired emission wavelength. The following table summarizes the key photophysical properties of commonly used fluorescent dyes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Reactive Group(s) |

| FITC (Fluorescein isothiocyanate) | ~495 | ~519 | ~75,000 | >0.5 | Amine |

| TRITC (Tetramethylrhodamine isothiocyanate) | ~550 | ~575 | ~95,000 | ~0.2 | Amine |

| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | 0.92 | Amine, Thiol |

| Alexa Fluor 594 | ~590 | ~617 | ~90,000 | 0.66 | Amine, Thiol |

| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | 0.33 | Amine, Thiol |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Amine, Thiol |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.2 | Amine, Thiol |

| ATTO 594 | ~594 | ~620 | ~120,000 | 0.85 | Amine, Thiol |

| ATTO 647N | ~647 | ~669 | ~150,000 | 0.65 | Amine, Thiol |

| NBD (Nitrobenzoxadiazole) | ~466 | ~539 | ~24,000 | Variable | Amine |

Note: Photophysical properties can vary depending on the conjugation partner and the local environment.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful fluorescent labeling. Below are generalized methodologies for common labeling chemistries.

General Protocol for Amine Labeling with NHS Ester Dyes

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.5-8.5 (e.g., phosphate-buffered saline, PBS). Ensure the protein concentration is accurately determined.

-

Dye Preparation: Dissolve the amine-reactive NHS ester dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add the dissolved dye to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).

General Protocol for Thiol Labeling with Maleimide Dyes

-

Protein Preparation: If the protein does not have a free cysteine, one may need to be introduced via site-directed mutagenesis. If the protein has multiple cysteines and site-specific labeling is desired, other cysteines may need to be protected. Reduce any disulfide bonds by treating the protein with a reducing agent like dithiothreitol (DTT), followed by removal of the DTT. The labeling reaction should be performed in a buffer at pH 6.5-7.5.

-

Dye Preparation: Dissolve the maleimide-functionalized dye in DMF or DMSO.

-

Labeling Reaction: Add the dissolved dye to the protein solution at a 10- to 20-fold molar excess.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.

-

Purification: Separate the labeled protein from unreacted dye and quenching reagents as described for amine labeling.

-

Characterization: Determine the DOL as described above.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures.

Caption: General experimental workflow for fluorescently labeling a protein.

Fluorescence Resonance Energy Transfer (FRET) is a powerful application of fluorescent labeling for studying molecular interactions. It relies on the distance-dependent transfer of energy from a "donor" fluorophore to an "acceptor" fluorophore.

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).

Immunofluorescence is a widely used technique that employs fluorescently labeled antibodies to detect specific proteins within cells.

Caption: A typical workflow for indirect immunofluorescence.

Applications in Drug Development

Fluorescent amino acid labeling is indispensable in various stages of drug development:

-

Target Identification and Validation: Fluorescently labeled ligands can be used in binding assays to identify and characterize novel drug targets.

-

High-Throughput Screening (HTS): FRET-based assays and other fluorescence techniques are widely used in HTS to identify compounds that modulate the activity of a target protein.

-

Lead Optimization: Fluorescent probes can be used to study the mechanism of action of lead compounds and to assess their effects on cellular pathways.

-

In Vivo Imaging: Near-infrared (NIR) fluorescent dyes can be used to label drug candidates or targeting moieties to visualize their biodistribution and target engagement in living organisms.

-

Biomarker Discovery: Fluorescently labeled antibodies are used in techniques like flow cytometry and immunohistochemistry to identify and quantify protein biomarkers for disease diagnosis and patient stratification.

References

The Solubility Profile of Fmoc-Lys(5-FITC)-OH: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(5-fluoresceinylthiocarbamoyl)-L-lysine (Fmoc-Lys(5-FITC)-OH) in various laboratory solvents. This document provides quantitative solubility data, detailed experimental protocols for solubility determination, and illustrates a typical experimental workflow utilizing this fluorescently labeled amino acid.

This compound is a crucial reagent in peptide chemistry and drug discovery. As a fluorescently labeled amino acid, it serves as a building block for the synthesis of fluorescent peptides. These peptides are instrumental in developing sensitive assays, particularly for studying enzyme activity through techniques like Fluorescence Resonance Energy Transfer (FRET). Understanding the solubility of this compound is paramount for accurate stock solution preparation, ensuring reproducibility in experiments, and optimizing reaction conditions in solid-phase peptide synthesis (SPPS).

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For complex organic molecules like this compound, solubility is influenced by several factors including the polarity of the solvent, the molecular structure of the solute, temperature, and pH. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the fluorescein isothiocyanate (FITC) moiety, combined with the amino acid backbone, give this molecule a complex solubility profile, favoring polar aprotic organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound and its parent compound, Fmoc-Lys-OH, in common laboratory solvents. This data is essential for the preparation of stock solutions and for use in various experimental settings.

Table 1: Solubility of this compound

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Remarks |

| Dimethyl sulfoxide (DMSO) | 757.81 | 100 | 131.96 | Requires sonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility[1]. |

| Dimethylformamide (DMF) | 757.81 | ≥ 7.58 | ≥ 10 | While a specific saturation value is not readily available, product datasheets provide calculators for reconstituting the compound in DMF at concentrations of at least 10 mM, indicating good solubility[2]. |

Table 2: Comparative Solubility of Fmoc-Lys-OH

For comparative purposes, the solubility of the parent compound, Fmoc-Lys-OH, which lacks the bulky, hydrophobic FITC group, is presented below.

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Remarks |

| Dimethyl sulfoxide (DMSO) | 368.43 | 50 | 135.71 | Requires sonication and pH adjustment to 2 with 1 M HCl[3]. |

| Methanol | 368.43 | 5.74 | 15.58 | Requires sonication and pH adjustment to 6 with HCl[3]. |

| Water | 368.43 | 3.64 | 9.88 | Requires sonication and pH adjustment to 3 with 1 M HCl[3]. |

Experimental Protocols

A standardized protocol for determining the solubility of a fluorescent compound like this compound is crucial for obtaining reliable and reproducible data. Below is a generalized protocol synthesized from standard laboratory procedures for solubility assessment.

Protocol 1: Solubility Determination by Visual Inspection

This method provides a rapid, qualitative or semi-quantitative assessment of solubility.

-

Preparation: Weigh a precise amount of this compound (e.g., 1-5 mg) into a clear glass vial.

-

Solvent Addition: Add a measured, small volume of the test solvent (e.g., 100 µL) to the vial.

-

Dissolution: Vigorously vortex the vial for 1-2 minutes. If the solid does not dissolve, gentle heating or sonication can be applied. Caution should be exercised as heat can degrade the compound.

-

Observation: Visually inspect the solution against a light and dark background for any undissolved particles.

-

Titration: If the compound has dissolved, continue to add small, measured aliquots of the solvent, with vortexing and observation at each step, until precipitation is observed. If the compound did not dissolve initially, add more solvent in small, measured increments until complete dissolution is achieved.

-

Calculation: The solubility can be estimated based on the total volume of solvent required to dissolve the known mass of the compound.

Protocol 2: Quantitative Solubility Determination using UV-Vis Spectroscopy

This method provides a more accurate, quantitative measure of solubility and is suitable for compounds with a chromophore, such as this compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. Ensure there is undissolved solid at the bottom.

-

Equilibration: Agitate the vial at a constant temperature for a set period (e.g., 24-48 hours) to ensure the solution is saturated and has reached equilibrium.

-

Separation of Undissolved Solid: Filter the saturated solution through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. Alternatively, centrifuge the solution at high speed and carefully collect the supernatant.

-

Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) for the FITC fluorophore (around 495 nm). Plot a standard curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve. Measure the absorbance of the diluted sample.

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration represents the solubility of the compound in that solvent.

Application Workflow: FRET-Based Protease Assay

This compound is a key component in the synthesis of fluorescently labeled peptide substrates for FRET-based assays. These assays are widely used to measure the activity of proteases, which are important drug targets. The following diagram illustrates the general workflow of a FRET-based protease assay using a peptide substrate synthesized with this compound.

In this workflow, a peptide substrate is first synthesized containing both a fluorophore (from this compound) and a quencher. In the intact peptide, the close proximity of the quencher dampens the fluorescence of the FITC. When the protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time to determine the enzyme's activity.

Logical Diagram for Solvent Selection

The choice of solvent for this compound is critical and depends on the specific application. The following diagram provides a logical approach to selecting an appropriate solvent.

This guide highlights that for high-concentration stock solutions, DMSO is the solvent of choice. For applications like solid-phase peptide synthesis, DMF is the industry standard due to its excellent solvating properties for Fmoc-protected amino acids and compatibility with resins and coupling reagents. For analytical techniques, the choice of solvent will be dictated by the specific requirements of the method, such as miscibility with the mobile phase in HPLC.

References

Synthesis and Purification of Fmoc-Lys(5-FITC)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(5-fluoresceinyl)-L-lysine (Fmoc-Lys(5-FITC)-OH), a critical reagent for incorporating a fluorescent label into peptides and other biomolecules. This document details established synthetic methodologies, purification protocols, and presents relevant data to aid researchers in the efficient production of this valuable compound.

Introduction

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the epsilon-amino group is labeled with 5-fluorescein isothiocyanate (5-FITC). The Fmoc protecting group allows for its direct use in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a fluorescent tag at a specific lysine residue within a peptide sequence. FITC is a widely used fluorophore that emits in the green region of the visible spectrum, making it a valuable tool for various biochemical and cellular imaging applications.

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are outlined below: a classical approach involving a copper-complexed lysine intermediate and a more rapid microwave-assisted method.

Synthesis via Copper Complexation

This method involves the protection of the α-amino group of lysine through copper chelation, allowing for the selective reaction of FITC with the ε-amino group.

Experimental Protocol:

-

Formation of Copper-Complexed Lysine:

-

Dissolve L-lysine monohydrochloride in water.

-

Add basic cupric carbonate and reflux the mixture for several hours.

-

Filter the reaction mixture and wash the precipitate with hot water.

-

Lyophilize the combined filtrates to obtain the copper-complexed lysine.

-

-

Reaction with 5-Carboxyfluorescein:

-

Suspend the copper-complexed lysine in N-methyl-2-pyrrolidone (NMP).

-

In a separate flask, dissolve 5-carboxyfluorescein and 1-hydroxy-7-azabenzotriazole (HOAt) in NMP.

-

Cool the 5-carboxyfluorescein solution to 0-4 °C and add N,N'-diisopropylcarbodiimide (DIC).

-

After a brief activation period, add the copper-complexed lysine suspension.

-

Allow the reaction to proceed at 0-4 °C initially, then warm to room temperature and stir overnight.

-

-

Removal of Copper and Fmoc Protection:

-

Add Chelex ion-exchange resin to the reaction mixture to remove the copper ions.

-

Filter the mixture and extract the aqueous filtrate with ethyl acetate.

-

Lyophilize the aqueous layer to obtain Lys(5-Fam)-OH.

-

Dissolve the Lys(5-Fam)-OH in a mixture of water and acetonitrile.

-

Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and diisopropylethylamine (DIPEA).

-

Allow the reaction to proceed overnight at 30°C.

-

Acidify the solution and remove the acetonitrile in vacuo.

-

Extract the aqueous suspension with chloroform.

-

Dry the organic layer and evaporate the solvent to yield the crude Fmoc-Lys(5-Fam)-OH (an equivalent of this compound).

-

Microwave-Assisted Synthesis

This approach offers a more rapid alternative to the classical method.

Experimental Protocol:

-

Activation of 5-Carboxyfluorescein:

-

Dissolve 5-carboxyfluorescein and HOAt in dimethylformamide (DMF).

-

Add DIC and stir for 15 minutes to pre-activate the carboxyl group.

-

-

Coupling Reaction:

-

In a separate vial, dissolve Fmoc-L-Lysine monohydrochloride in DMF and add DIPEA.

-

Add the Fmoc-Lysine solution to the pre-activated 5-carboxyfluorescein mixture.

-

Heat the reaction mixture in a microwave reactor at 45°C for 45 minutes.

-

-

Work-up and Isolation:

-

Dilute the reaction mixture with water.

-

Centrifuge the mixture and decant the supernatant.

-

Suspend the precipitate in water, freeze, and lyophilize to obtain the crude product.

-

Purification of this compound

The crude product from either synthetic route requires purification to remove unreacted starting materials and side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for obtaining high-purity this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as DMF or a mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is employed to elute the product. A typical gradient might be 2-98% B over 60 minutes.

-

Detection: Monitor the elution profile at a wavelength of 220 nm and also at the absorbance maximum of fluorescein (around 490 nm).

-

-

Fraction Collection and Analysis: Collect the fractions corresponding to the main product peak. Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF MS).

-

Lyophilization: Combine the pure fractions, freeze, and lyophilize to obtain the final product as a solid powder.

Data Presentation

Table 1: Summary of Reagents for Synthesis via Copper Complexation

| Reagent | Molar Equivalence |

| L-Lysine monohydrochloride | 1.0 |

| Basic cupric carbonate | 1.25 |

| 5-Carboxyfluorescein | 1.0 |

| HOAt | 0.99 |

| DIC | 1.0 |

| DIPEA | 1.0 |

| Fmoc-OSu | 1.3 |

Table 2: Summary of Reagents for Microwave-Assisted Synthesis

| Reagent | Molar Equivalence |

| 5-Carboxyfluorescein | 1.0 |

| HOAt | 0.96 |

| DIC | 1.0 |

| Fmoc-L-Lys monohydrochloride | 1.0 |

| DIPEA | 1.0 |

Table 3: Purification Parameters

| Parameter | Value |

| Purification Method | Reversed-Phase HPLC |

| Column | C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 2-98% B over 60 min |

| Detection Wavelength | 220 nm |

| Overall Yield | ~31.5% (for copper complexation route)[1] |

Visualizations

Caption: Synthesis of this compound via the copper complexation method.

Caption: Microwave-assisted synthesis of this compound.

Caption: General workflow for the purification of this compound.

References

A Technical Guide to Fmoc-Lys(5-FITC)-OH for Researchers and Drug Development Professionals

Introduction: Nα-Fmoc-Nε-(5-fluoresceinyl)thiocarbamoyl-L-lysine, commonly abbreviated as Fmoc-Lys(5-FITC)-OH, is a crucial building block in the fields of chemical biology and drug discovery. This fluorescently labeled amino acid enables the precise incorporation of a fluorescein isothiocyanate (FITC) dye into synthetic peptides and other biomolecules. The covalent attachment of FITC facilitates the sensitive detection and quantification of these molecules in various biological assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based studies. This in-depth guide provides a comprehensive overview of the commercial suppliers, technical specifications, and experimental protocols associated with this compound.

Commercial Suppliers and Product Specifications

A variety of life science companies offer this compound, each with specific product grades and formulations. For researchers and drug development professionals, selecting the appropriate supplier is contingent on factors such as purity, available quantities, and cost-effectiveness. Below is a comparative summary of leading commercial suppliers and their respective product specifications.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Available Sizes |

| MedChemExpress | HY-147104 | 95.11%[1] | 757.81[1][2] | 1095493-05-2[1][2] | Inquire |

| AAT Bioquest | 5070 | Not specified | 757.81 | 1095493-05-2 | 100 mg |

| ChemPep | 101256 | Not specified | 757.8 | 1095493-05-2 | 1 g |

| Santa Cruz Biotechnology | Not specified | Not specified | Not specified | 1095493-05-2 | Inquire |

Experimental Protocols

The primary application of this compound is its incorporation into peptides during solid-phase peptide synthesis (SPPS). This allows for the site-specific labeling of a peptide chain.

Protocol 1: Incorporation of this compound during Fmoc-SPPS

This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the peptide-resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove residual piperidine and byproducts.

-

Coupling:

-

Dissolve this compound (1.5-2 equivalents relative to the resin substitution) and the coupling reagent (e.g., HCTU, 1.5-2 equivalents) in a minimal amount of DMF.

-

Add the base (DIPEA, 3-4 equivalents) to the solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Protect the reaction from light due to the photosensitivity of FITC.

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Continuation of Synthesis: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of the FITC-Labeled Peptide

Materials:

-

FITC-labeled peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

-

Centrifuge

-

HPLC system for purification

Procedure:

-

Resin Preparation: Wash the final FITC-labeled peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

-

Pelleting and Washing: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage cocktail.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the FITC-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

To further aid in the conceptual understanding of the application of this compound, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway where a FITC-labeled peptide could be utilized.

References

Navigating the Safe Handling of Fmoc-Lys(5-FITC)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Lys(5-FITC)-OH is a fluorescently labeled amino acid derivative crucial for the synthesis of labeled peptides and proteins. Its use in research and development necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing from available safety data sheets and product information.

Hazard Identification and Classification

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, as with any chemical reagent, it is prudent to handle it with care to avoid potential health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[1][2]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1][2]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May be harmful if swallowed.

At present, there is no data available on carcinogenic, mutagenic, or reproductive effects. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C42H35N3O9S | |

| CAS Number | 1095493-05-2 | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents | |

| Chemical Stability | Stable under recommended storage conditions. |

Safe Handling and Storage

Proper handling and storage are paramount to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Precautions

-

Engineering Controls: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If dust is generated, a dust respirator is recommended. For operations with the potential for significant inhalation exposure, a self-contained breathing apparatus should be used.

-

-

General Hygiene: Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

Storage Conditions

Store the compound in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. The recommended storage temperatures and expected stability are outlined below.

| Storage Condition | Powder Stability | In Solvent Stability | Reference |

| -20°C | 3 years | 1 month | |

| 4°C | 2 years | Not specified | |

| -80°C | Not specified | 6 months |

The product can be shipped at room temperature for a duration of less than two weeks.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures promptly.

Accidental Release Measures

-

Small Spills: Use appropriate tools to carefully sweep or scoop up the spilled solid material and place it into a suitable container for disposal.

-

Large Spills: Use a shovel to collect the material and place it in a convenient waste disposal container. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Call a physician if irritation develops.

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention.

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.

-

Hazardous Combustion Products: During a fire, irritant fumes may be emitted.

-

Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow and Hazard Control

The following diagrams illustrate the general workflow for safely handling chemical reagents and the hierarchy of controls for minimizing exposure.

Caption: Workflow for the safe handling of chemical reagents.

Caption: Hierarchy of controls for minimizing chemical exposure.

Disclaimer: The information provided in this guide is based on currently available safety data sheets and is intended for use by qualified professionals. It is not exhaustive and should be used as a supplement to, not a replacement for, comprehensive safety training and institutional safety protocols. The user is solely responsible for the safe use of this material.

References

An In-depth Technical Guide to FITC as a Fluorescent Label for Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorescein isothiocyanate (FITC) as a fluorescent label for peptides, covering its fundamental properties, conjugation chemistry, detailed experimental protocols, and key applications.

Introduction to FITC

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescein dye, functionalized with an isothiocyanate reactive group (-N=C=S).[1] First described in 1942, it has become one of the most widely used green fluorescent dyes for labeling peptides, antibodies, and other biomolecules.[1][2] Its popularity stems from its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[3][4]

FITC-labeled peptides are invaluable tools in biomedical research, enabling sensitive detection and visualization in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. The dye's isothiocyanate group readily reacts with primary amine groups on a peptide, forming a stable covalent bond and allowing for robust tracking and quantification.

Core Properties of FITC

Understanding the physicochemical and spectral properties of FITC is critical for designing and troubleshooting experiments. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₁NO₅S | |

| Molar Mass | 389.38 g/mol | |

| Appearance | Yellow/Orange Powder | |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~519 nm | |

| Molar Extinction Coeff. (ε) | ~75,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.92 | |

| Common Laser Line | 488 nm | |

| Fluorescence Color | Green |

Key Advantages & Disadvantages:

-

Advantages : High brightness, high quantum efficiency, and rapid reaction with amines make FITC an effective and versatile fluorescent label. It is also a cost-effective option compared to many modern dyes.

-

Disadvantages : FITC is susceptible to photobleaching (fading upon light exposure) and its fluorescence is pH-sensitive, with signal intensity decreasing significantly in acidic environments. For applications requiring high photostability or pH insensitivity, alternative dyes like Alexa Fluor™ 488 may be more suitable.

Chemistry of FITC-Peptide Conjugation

The core of the labeling process is the chemical reaction between FITC's isothiocyanate group and a primary amine on the peptide.

-

Reaction Mechanism : The isothiocyanate group (-N=C=S) is an electrophile that reacts with nucleophilic primary amines (-NH₂) on the peptide. This reaction forms a stable covalent thiourea bond (-NH-CS-NH-).

-

Reactive Sites on Peptides : The primary amines available for labeling are the N-terminal α-amino group and the ε-amino group of lysine (Lys) side chains.

-

pH Dependence : The reaction is highly pH-dependent. The amine group must be in its unprotonated, nucleophilic state to react. The reaction is typically carried out at a pH of 8.5-9.5 to ensure sufficient deprotonation of both N-terminal (pKa ≈ 8.9) and lysine (pKa ≈ 10.5) amines. By carefully controlling the pH around 8.5, it is possible to achieve preferential labeling of the more acidic N-terminus.

-

Considerations for Solid-Phase Synthesis : When labeling a peptide on a solid support (on-resin), direct attachment of FITC to the N-terminus can lead to a side reaction during acidic cleavage from the resin. This results in cyclization and removal of the N-terminal amino acid. To prevent this, a short spacer, such as 6-aminohexanoic acid (Ahx) or β-alanine, is often incorporated at the N-terminus before FITC conjugation.

Experimental Protocols

Two primary methods are used for FITC labeling: conjugation in solution and on-resin during solid-phase peptide synthesis (SPPS).

This method is suitable for purified peptides.

A. Materials and Reagents

-

Purified Peptide with at least one primary amine.

-

Fluorescein isothiocyanate (FITC), Isomer I.

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.0.

-

Quenching Buffer (optional): 1.5 M Hydroxylamine or 1 M Tris, pH 8.0.

-

Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC).

B. Procedure

-

Prepare Peptide Solution : Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL. Note: Ensure the peptide is fully dissolved. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.

-

Prepare FITC Stock Solution : Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.

-

Conjugation Reaction : Add the FITC stock solution to the peptide solution. A 5 to 10-fold molar excess of FITC to peptide is a common starting point.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking. The reaction vessel must be protected from light (e.g., by wrapping in aluminum foil).

-

Quenching (Optional) : To stop the reaction, add Quenching Buffer and incubate for an additional 30 minutes.

-

Purification : Purify the FITC-labeled peptide from unreacted FITC and other impurities using RP-HPLC. The crude product is typically acidified with 0.1% trifluoroacetic acid (TFA) before injection. Fractions are monitored by UV absorbance at 220 nm (for the peptide bond) and 495 nm (for FITC).

-

Characterization & Storage : Pool the pure fractions, confirm identity and purity via analytical HPLC and mass spectrometry, and lyophilize. Store the final product at -20°C or below, protected from light.

This method integrates labeling into the peptide synthesis workflow.

A. Materials and Reagents

-

Peptide-resin with the N-terminal Fmoc group removed.

-

Fluorescein isothiocyanate (FITC), Isomer I.

-

N,N'-Diisopropylethylamine (DIPEA).

-

Dimethylformamide (DMF).

-

Cleavage Cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).

B. Procedure

-

Peptide Synthesis : Synthesize the peptide on the resin using standard Fmoc-SPPS. If N-terminal labeling is desired, consider adding a spacer (e.g., Fmoc-Ahx-OH) as the final building block.

-

Fmoc Deprotection : Remove the final N-terminal Fmoc group using a standard piperidine/DMF solution to expose the primary amine.

-

Prepare FITC Solution : Prepare a solution of FITC (3-5 molar excess relative to the resin loading) and DIPEA (6-10 molar excess) in DMF.

-

Conjugation Reaction : Add the FITC/DIPEA solution to the deprotected peptide-resin. Incubate for 2-4 hours (or overnight) at room temperature with agitation, ensuring the vessel is protected from light.

-

Washing : After the reaction, thoroughly wash the resin with DMF to remove excess reagents.

-

Cleavage and Deprotection : Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

-

Purification and Characterization : Precipitate the crude peptide in cold ether. Purify, characterize, and store the final product as described in the solution-phase protocol.

Workflow and Characterization

The overall process from peptide to purified conjugate follows a structured workflow. After purification, it is essential to characterize the conjugate to determine its concentration and the degree of labeling (DOL).

Calculating Degree of Labeling (DOL) The DOL, or the average number of dye molecules per peptide, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λmax of FITC, ~495 nm (A₄₉₅).

-

Calculate the peptide concentration, correcting for the absorbance of FITC at 280 nm. A correction factor (CF) of ~0.3 is often used for FITC.

-

Peptide Conc. (M) = [A₂₈₀ – (A₄₉₅ × CF)] / ε_peptide

-

-

Calculate the DOL.

-

DOL = A₄₉₅ / (ε_FITC × Peptide Conc. (M))

-

Where ε_peptide is the molar extinction coefficient of the peptide at 280 nm and ε_FITC is the molar extinction coefficient of FITC at 495 nm (~75,000 M⁻¹cm⁻¹).

Applications in Research and Development

FITC-labeled peptides are versatile probes used across numerous scientific disciplines.

-

Fluorescence Microscopy : Used to visualize the localization of peptides within cells or tissues, track peptide uptake, and study peptide-receptor interactions on the cell surface.

-

Flow Cytometry : Enables the quantification of peptide binding to specific cell populations, commonly used in immunology and cell biology to identify and sort cells based on receptor expression.

-

Immunoassays : FITC-labeled peptides can act as tracers in competitive immunoassays or be used to detect specific antibodies.

-

Enzyme Activity Assays : A peptide substrate labeled with FITC can be used to monitor enzyme activity in real-time by detecting a change in fluorescence upon cleavage.

References

The Core of Peptide Synthesis: An In-Depth Technical Guide to Fmoc Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable construction of complex peptide chains. This guide provides a comprehensive technical overview of the principles, protocols, and critical considerations surrounding Fmoc chemistry in peptide synthesis.

The Principle of Orthogonal Protection in Fmoc-SPPS

Fmoc-based solid-phase peptide synthesis (SPPS) is a widely adopted methodology for creating peptides on a solid support. The process relies on an orthogonal protection strategy, where the temporary Nα-amino group protecting group (Fmoc) is labile to a base, while the side-chain protecting groups and the linker to the solid support are labile to an acid. This allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition without disturbing the side-chain protections or the anchoring to the resin.

The synthesis cycle consists of three primary stages:

-

Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid or peptide is removed, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products before initiating the next cycle.

This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers.

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is attached to the α-amino group of an amino acid, effectively preventing it from participating in peptide bond formation until desired.

Deprotection Mechanism: The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain. The secondary amine used for deprotection also acts as a scavenger for the reactive DBF intermediate, preventing its reaction with the newly deprotected amine.[2]

Quantitative Data in Fmoc-SPPS

The efficiency and fidelity of peptide synthesis are paramount. The following tables summarize key quantitative data to aid in the selection of reagents and conditions.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. Uronium/aminium and phosphonium salt-based reagents are widely used for their high reactivity.

| Coupling Reagent | Reagent Type | Activating Agent (in situ) | Typical Coupling Time | Key Advantages | Potential Disadvantages |

| HBTU/DIPEA | Uronium Salt | HOBt | 15 - 45 minutes | High efficiency, low racemization. | Can cause guanidinylation of the N-terminus. |

| HATU/DIPEA | Uronium Salt | HOAt | 5 - 30 minutes | Very high efficiency, fast, low racemization, effective for sterically hindered couplings.[3] | More expensive than HBTU, can also cause guanidinylation.[3] |

| HCTU/DIPEA | Uronium Salt | 6-Cl-HOBt | 5 - 30 minutes | High efficiency, produces high-purity peptides. | Can be more expensive than HBTU. |

| PyBOP/DIPEA | Phosphonium Salt | HOBt | 15 - 45 minutes | High efficiency, no guanidinylation side reaction. | By-products can be challenging to remove. |

| COMU/DIPEA | Uronium Salt | OxymaPure | 5 - 30 minutes | High efficiency, safer by-products (non-explosive), good solubility. | More expensive than some other options. |

| DIC/Oxyma | Carbodiimide | OxymaPure | 30 - 60 minutes | Low cost, minimal racemization for sensitive amino acids like Cys and His. | Slower reaction times compared to uronium/aminium salts. |

Racemization of Amino Acids with Different Coupling Reagents

Racemization is a critical side reaction that can compromise the biological activity of the final peptide. The extent of racemization is highly dependent on the amino acid and the coupling conditions.

| Amino Acid | Coupling Reagent | Base | % D-Isomer (Racemization) |

| Fmoc-His(Trt)-OH | HATU/DIPEA | DIPEA | ~1-8% (preactivation time dependent) |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | DIPEA | Significant racemization |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | DIPEA | 0.3% (with 5 min preactivation) |

| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | DIPEA | High |

| Fmoc-Cys(Trt)-OH | DIC/Oxyma | - | Negligible |

| Fmoc-Phg-OH | HATU/DIPEA | DIPEA | High |

| Fmoc-Phg-OH | COMU/DMP | DMP | Negligible |

| Fmoc-Phg-OH | DEPBT/TMP | TMP | Negligible |

Data compiled from multiple sources and represent typical ranges. Actual racemization can vary based on specific reaction conditions.

Comparison of Fmoc Deprotection Reagents

While 20% piperidine in DMF is the standard for Fmoc deprotection, alternatives are used to mitigate side reactions like aspartimide formation or for challenging sequences.

| Deprotection Reagent | Concentration | Typical Time | Key Advantages | Potential Disadvantages |

| Piperidine | 20% in DMF | 2 x 5-10 min | Standard, effective, and well-characterized. | Can induce aspartimide formation and other side reactions. |

| DBU | 2% in DMF | 2 x 1-2 min | Very fast and efficient, useful for difficult sequences. | Non-nucleophilic, requires a scavenger for DBF; can catalyze aspartimide formation. |

| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF/NMP | < 1 min | Rapid and efficient, reduces deletion sequences. | Requires careful optimization. |

| 4-Methylpiperidine (4-MP) | 20% in DMF | 2 x 5-10 min | Similar kinetics to piperidine, can lead to higher yields in some cases. |

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc-SPPS.

Resin Preparation (Swelling)

-

Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.

-

Add enough DMF (approximately 10-15 mL per gram of resin) to completely cover the resin.

-

Gently agitate the resin suspension for 30-60 minutes at room temperature to ensure complete swelling of the resin beads.

-

After swelling, drain the DMF using gentle vacuum or nitrogen pressure.

Fmoc Deprotection

-

To the swollen resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).

-

Agitate the resin for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step with a fresh portion of the deprotection solution for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times with a volume sufficient to cover the resin each time) to remove all traces of piperidine.

Amino Acid Coupling (Using HBTU/DIPEA)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may need to be extended, or a more potent coupling reagent like HATU may be used.

-

To monitor the completion of the reaction, a qualitative ninhydrin (Kaiser) test can be performed on a few beads of resin. A negative result (colorless or yellow beads) indicates a complete reaction.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Standard Cleavage Cocktail (for peptides without sensitive residues):

-

Reagent: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Cleavage Cocktail for Peptides with Cys, Met, or Trp (Reagent K):

-

Reagent: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

-

Procedure: Follow the same procedure as the standard cleavage, ensuring all steps are performed in a well-ventilated fume hood due to the malodorous nature of the scavengers.

Visualizing the Workflow and Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the key processes in Fmoc-SPPS.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

Caption: The mechanism of Fmoc group removal by piperidine.

Caption: Common side reactions encountered during Fmoc-SPPS.

References

Fluorescent Properties of FITC-Labeled Lysine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Fluorescein Isothiocyanate (FITC)-labeled lysine. It is designed to be a valuable resource for researchers and professionals utilizing this versatile fluorescent probe in various applications, from fundamental research to drug development. This document details the spectral characteristics, quantum yield, and fluorescence lifetime of FITC-lysine, alongside a discussion of environmental factors that influence its fluorescence. Furthermore, it provides detailed experimental protocols for the synthesis, characterization, and application of FITC-labeled lysine in fluorescence microscopy and flow cytometry.

Core Fluorescent Properties of FITC-Labeled Lysine

Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye that covalently attaches to primary amines, such as the ε-amino group of lysine, through a stable thiourea linkage.[1][2] The resulting FITC-lysine conjugate exhibits the characteristic green fluorescence of fluorescein, making it a valuable tool for fluorescently labeling peptides, proteins, and other biomolecules.[3][4]

Spectral Properties

The excitation and emission spectra of FITC are key to its utility. The optimal excitation wavelength for FITC-labeled molecules is around 495 nm, with a corresponding emission maximum at approximately 520-525 nm.[5] These spectral characteristics are well-suited for standard fluorescence microscopy and flow cytometry setups, which often employ a 488 nm laser line for excitation.

Quantitative Fluorescent Parameters

The efficiency of a fluorophore is described by its quantum yield and fluorescence lifetime. While specific values for free FITC-labeled lysine are not extensively reported in the literature, the properties of FITC itself and FITC conjugated to other molecules provide a strong indication of its expected behavior.

Table 1: Quantitative Fluorescent Properties of FITC and FITC Conjugates

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~495 nm | pH > 8 |

| Emission Maximum (λem) | ~520 - 525 nm | pH > 8 |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | at ~495 nm, pH > 8 |

| Fluorescence Quantum Yield (ΦF) | ~0.92 (for FITC) | In aqueous buffer, pH > 8 |

| Fluorescence Lifetime (τF) | ~4.1 ns (for FITC-labeled cells) | Varies with environment |

Note: The quantum yield and fluorescence lifetime are highly sensitive to the local environment of the fluorophore.

Synthesis and Purification of FITC-Labeled Lysine

The synthesis of FITC-labeled lysine involves the reaction of the isothiocyanate group of FITC with the primary amine of lysine. It is crucial to control the reaction conditions, particularly the pH, to ensure efficient and specific labeling.

Experimental Protocol: Synthesis of FITC-Labeled Lysine

Materials:

-

L-Lysine hydrochloride

-

Fluorescein isothiocyanate (FITC), Isomer I

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-